Rac Fosfomycin-13C3 Benzylamine Salt is a carbon-13 labeled derivative of the antibiotic Fosfomycin, which is known for its broad-spectrum antibacterial activity. The compound has a molecular weight of 248.19 g/mol and is classified under the Chemical Abstracts Service number 26772-57-6. It serves as a crucial tool in pharmacokinetic studies due to its isotopic labeling, allowing researchers to trace its metabolic pathways in biological systems .
Unlabeled fosfomycin exhibits low toxicity in humans []. However, safety data specifically for rac Fosfomycin-13C3 Benzylamine Salt is likely unavailable. As a general precaution, researchers should handle it with standard laboratory safety protocols, including wearing gloves, eye protection, and working in a fume hood.
Rac Fosfomycin-13C3 Benzylamine Salt acts as a valuable tool in pharmacokinetic studies. These studies investigate the movement, absorption, distribution, metabolism, and excretion of drugs in the body. The presence of the Carbon-13 isotope allows researchers to easily distinguish the labeled Fosfomycin molecule from other naturally occurring compounds in the body using techniques like mass spectrometry . This allows for accurate tracking and quantification of the drug within the body, providing valuable insights into its absorption, distribution, and elimination pathways.
Understanding how drugs work on a molecular level is crucial for developing new and improved treatments. Rac Fosfomycin-13C3 Benzylamine Salt can be used to study the mechanism of action of Fosfomycin. By incorporating the Carbon-13 isotope, researchers can track the interaction of the drug with its target molecules within bacterial cells using techniques like nuclear magnetic resonance (NMR) spectroscopy . This information helps scientists understand how Fosfomycin disrupts bacterial growth and identify potential resistance mechanisms.
Rac Fosfomycin-13C3 Benzylamine Salt exhibits significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by irreversibly binding to the enzyme MurA, which is essential for peptidoglycan biosynthesis. This unique action makes it effective against resistant strains of bacteria, including those resistant to beta-lactams . Additionally, its ability to penetrate biological barriers, including the blood-brain barrier, enhances its therapeutic potential in treating central nervous system infections .
The synthesis of Rac Fosfomycin-13C3 Benzylamine Salt typically involves:
These methods ensure high purity and yield of the labeled compound suitable for research applications .
Rac Fosfomycin-13C3 Benzylamine Salt is primarily used in:
Interaction studies involving Rac Fosfomycin-13C3 Benzylamine Salt focus on its pharmacodynamics and pharmacokinetics. Notable interactions include:
Rac Fosfomycin-13C3 Benzylamine Salt shares similarities with other phosphonic acid antibiotics but possesses unique characteristics due to its isotopic labeling and specific structural modifications. Here are some comparable compounds:
| Compound Name | Unique Features |
|---|---|
| Fosfomycin | Parent compound; broad-spectrum antibiotic without labeling. |
| Pseudomonas aeruginosa-derived phosphonic acids | Similar mechanism but often less effective against Gram-positive bacteria. |
| Meropenem | A beta-lactam antibiotic; different mechanism but used against similar infections. |
| Ceftazidime | Another beta-lactam; effective against Pseudomonas but not as broad-spectrum as Fosfomycin. |
Rac Fosfomycin-13C3 Benzylamine Salt stands out due to its ability to effectively target both Gram-positive and Gram-negative bacteria while providing valuable insights into pharmacokinetics through carbon-13 labeling .
Fosfomycin was first isolated in 1969 from Streptomyces fradiae and initially termed "phosphonomycin". It gained prominence for its broad-spectrum bactericidal activity against Gram-positive and Gram-negative pathogens, particularly in urinary tract infections (UTIs). Early formulations included the disodium salt (fosfomycin disodium) and calcium salt, but oral bioavailability limitations prompted the development of the tromethamine salt (fosfomycin trometamol).
The emergence of multidrug-resistant pathogens in the 21st century renewed interest in fosfomycin, driving the exploration of parenteral formulations and combination therapies. Concurrently, the need for precise quantification of fosfomycin in biological matrices led to the synthesis of isotopically labeled analogs, including rac Fosfomycin-13C3 Benzylamine Salt, to serve as internal standards in mass spectrometry-based assays.
Carbon-13 (13C) labeling is a cornerstone of modern pharmacokinetic research, enabling accurate quantification of compounds in complex biological samples. Key advantages include:
In the context of fosfomycin, 13C3 labeling at strategic positions enhances the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, addressing challenges posed by its high polarity and low molecular weight.
rac Fosfomycin-13C3 Benzylamine Salt belongs to the class of phosphoenolpyruvate (PEP) analogs, structurally mimicking the bacterial cell wall synthesis precursor PEP. Its chemical identity is defined by:
The compound’s stereochemistry is racemic, indicating a 1:1 mixture of enantiomers. Its benzylamine salt enhances solubility and stability compared to free fosfomycin.
rac Fosfomycin-13C3 Benzylamine Salt is indispensable in validating assays for fosfomycin quantification. Key applications include:
The molecular formula of rac fosfomycin-13C3 benzylamine salt is C7H9N·13C3H7O4P, representing the combination of benzylamine (C7H9N) and the carbon-13 labeled fosfomycin component (13C3H7O4P) [1] [4]. The compound has a molecular weight of 248.19 g/mol, which reflects the incorporation of three carbon-13 isotopes in place of the natural carbon-12 atoms in the fosfomycin structure [1] [7] [22]. This isotopic labeling increases the molecular weight compared to the unlabeled version while maintaining the same chemical properties essential for research applications [25].
The salt formation occurs between the benzylamine cation (C6H5CH2NH3+) and the fosfomycin phosphonate anion containing the carbon-13 labels [4] [29]. The benzylamine component contributes 107.16 g/mol to the total molecular weight, while the labeled fosfomycin contributes approximately 141.03 g/mol [29] [1]. The precise molecular weight determination is critical for mass spectrometry applications where the carbon-13 labels serve as internal standards for analytical quantification [23] [24].
| Component | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Benzylamine | C7H9N | 107.16 |
| 13C3-Fosfomycin | 13C3H7O4P | 141.03 |
| Complete Salt | C7H9N·13C3H7O4P | 248.19 |
The fosfomycin component of rac fosfomycin-13C3 benzylamine salt contains a chiral center at the oxirane ring, specifically at the carbon bearing the methyl group [9] [33]. The natural biologically active form of fosfomycin exists as the (1R,2S)-enantiomer, featuring a specific three-dimensional arrangement around the methyloxirane structure [9] [10]. However, the "rac" prefix in the compound name indicates that this preparation contains both enantiomers in equal proportions, constituting a racemic mixture [1] [4].
The stereochemical configuration of fosfomycin involves the (3-methyloxiran-2-yl) phosphonic acid structure, where the oxirane ring exhibits specific spatial orientation [33] [36]. The (1R,2S)-configuration represents the naturally occurring and pharmacologically active stereoisomer, while the (1S,2R)-enantiomer constitutes the opposite spatial arrangement [9] [10]. In racemic preparations, both enantiomers are present in a 1:1 ratio, resulting in optical inactivity due to the cancellation of optical rotation effects [9].
Research has demonstrated that enzymes involved in fosfomycin biosynthesis can process both stereoisomers of precursor molecules, though with different reaction outcomes [9]. The Psf4 enzyme converts (S)-2-hydroxypropylphosphonate directly to fosfomycin, while (R)-2-hydroxypropylphosphonate undergoes oxidation to 2-oxopropylphosphonate [9]. This stereochemical versatility in enzymatic processing has implications for understanding the three-dimensional structure-activity relationships of the compound [9] [10].
The rac fosfomycin-13C3 benzylamine salt contains several distinct functional groups that define its chemical behavior and properties [4] [33]. The fosfomycin component features a phosphonic acid group (PO3H2) which exists as a phosphonate anion in the salt form, providing the negatively charged component of the ionic compound [33] [35]. The phosphonic acid moiety exhibits characteristic phosphorus-oxygen bonding with one phosphorus-carbon bond and two phosphorus-oxygen-hydrogen bonds [32] [35].
The epoxide functional group represents another critical structural feature, consisting of a three-membered ring containing one oxygen atom and two carbon atoms [33] [36]. This oxirane ring structure imparts significant strain energy to the molecule, contributing to its reactivity and biological activity [33]. The methyloxirane configuration specifically places a methyl group on one of the carbons within the epoxide ring [33] [36].
The benzylamine component contributes an aromatic benzyl group (C6H5CH2-) connected to a primary amine functional group [29] [31]. In the salt form, the amine exists as a benzylammonium cation (C6H5CH2NH3+), formed through protonation of the nitrogen atom [29] [31]. The aromatic ring system provides π-electron delocalization and contributes to the overall stability of the molecule [31].
| Functional Group | Location | Bonding Characteristics |
|---|---|---|
| Phosphonic Acid | Fosfomycin component | P-O bonds, P-C bond, ionic character |
| Epoxide Ring | Fosfomycin component | Strained three-membered ring, C-O-C |
| Aromatic Ring | Benzylamine component | π-electron delocalization |
| Ammonium Ion | Benzylamine component | Ionic N-H bonds |
The physicochemical properties of rac fosfomycin-13C3 benzylamine salt reflect the combined characteristics of both ionic components and the influence of isotopic labeling [15] [16]. The compound exhibits high water solubility due to the ionic nature of the salt formation between the benzylamine cation and the phosphonate anion [15] [39]. The hydrophilic character is enhanced by the presence of multiple polar functional groups, including the phosphonic acid moiety and the protonated amine [15] [39].
Fosfomycin compounds demonstrate a low molecular weight of approximately 138 g/mol for the free acid form, contributing to favorable diffusion properties [39] [36]. The benzylamine salt formation increases the total molecular weight to 248.19 g/mol while maintaining water solubility characteristics [1] [4]. The compound shows negligible protein binding, with approximately 3% binding to serum proteins, facilitating tissue penetration [39].
The partition coefficient (log P) for fosfomycin is reported as -1.6, indicating strong hydrophilic character and preference for aqueous environments over lipophilic phases [15] [6]. This hydrophilicity necessitates specialized chromatographic techniques such as hydrophilic interaction liquid chromatography for analytical separation [37] [38]. The compound demonstrates stability in acidic conditions but may be subject to hydrolysis under neutral or basic conditions [20].
| Property | Value | Reference Conditions |
|---|---|---|
| Water Solubility | Very soluble | Room temperature |
| Log P (Octanol/Water) | -1.6 | Standard conditions |
| Protein Binding | ~3% | Serum proteins |
| Molecular Weight | 248.19 g/mol | Complete salt form |
Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments
The carbon-13 nuclear magnetic resonance spectroscopic analysis of rac fosfomycin-13C3 benzylamine salt reveals distinct chemical environments for the isotopically labeled carbons within the molecular structure [1] [2]. The compound contains three carbon-13 enriched positions in the fosfomycin portion, specifically at the methyl group attached to the epoxide ring and the two carbons of the epoxide moiety itself [1] [2].
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Epoxide C-2 | 58-62 | Singlet | Oxirane carbon bearing phosphonic acid |
| Epoxide C-3 | 52-56 | Singlet | Methyl-bearing oxirane carbon |
| Methyl C-1 | 12-16 | Singlet | Terminal methyl group |
The chemical shift ranges for the carbon-13 labeled positions reflect the characteristic deshielding effects observed in epoxide ring systems [3] [4]. The epoxide carbons appear in the typical range for three-membered ring systems, which demonstrate pronounced upfield shifts compared to their acyclic counterparts [5] [6]. The presence of the electron-withdrawing phosphonic acid group induces significant downfield shifts for the adjacent epoxide carbon [7] [5].
Isotope Effects and Spectral Features
The incorporation of carbon-13 isotopes provides enhanced sensitivity for nuclear magnetic resonance detection while maintaining the structural integrity of the parent compound [8] [9]. The isotopically labeled carbons exhibit characteristic coupling patterns with neighboring nuclei, particularly with the phosphorus atom in the phosphonic acid moiety [10] [11].
The quantitative carbon-13 nuclear magnetic resonance analysis demonstrates that broadband decoupled spectra yield single peaks for each unique carbon environment, facilitating accurate integration and structural determination [8] [12]. The chemical shift dispersion in carbon-13 nuclear magnetic resonance spectroscopy provides superior resolution compared to proton nuclear magnetic resonance techniques, enabling clear differentiation of structurally similar carbon environments [8] [7].
Proton Chemical Shift Analysis
The proton nuclear magnetic resonance spectrum of rac fosfomycin-13C3 benzylamine salt exhibits characteristic resonances for both the fosfomycin and benzylamine components [13] [14]. The fosfomycin portion displays distinct signals corresponding to the epoxide ring protons and the methyl substituent.
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Epoxide CH | 3.2-3.4 | Quartet | 1H | Ring proton adjacent to phosphonic acid |
| Methyl CH₃ | 1.3-1.5 | Doublet | 3H | Terminal methyl group |
| Benzyl CH₂ | 3.8-4.0 | Singlet | 2H | Benzylic methylene |
| Aromatic CH | 7.2-7.4 | Multiplet | 5H | Phenyl ring protons |
| NH₂ | 1.5-2.5 | Broad | 2H | Primary amine protons |
Coupling Pattern Analysis
The proton nuclear magnetic resonance spectroscopic features reveal characteristic coupling constants that provide structural information about the molecular framework [13] [14]. The epoxide proton exhibits coupling to the methyl group with a typical 3J coupling constant of approximately 5-6 hertz, consistent with the three-bond separation through the epoxide ring system [15] [16].
The benzylamine portion of the salt displays characteristic chemical shifts for the benzylic methylene protons, which appear as a singlet due to rapid exchange processes involving the ammonium ion formation [17] [18]. The aromatic protons of the phenyl ring exhibit typical chemical shifts in the range of 7.2-7.4 parts per million, with complex multipicity patterns arising from the symmetrical substitution pattern [16] [18].
Phosphorus Chemical Shift Determination
The phosphorus-31 nuclear magnetic resonance spectrum of rac fosfomycin-13C3 benzylamine salt provides definitive characterization of the phosphonic acid functional group [19] [20]. The phosphorus nucleus exhibits a characteristic chemical shift that reflects the electronic environment and bonding configuration of the phosphonic acid moiety.
| Spectral Parameter | Value | Solvent | Reference |
|---|---|---|---|
| ³¹P Chemical Shift | 10-15 ppm | D₂O | 85% H₃PO₄ |
| Linewidth | 2-5 Hz | D₂O | - |
| Relaxation Time | 5-10 s | D₂O | - |
Coupling Constants and Multiplicity
The phosphorus-31 nuclear magnetic resonance characteristics include coupling interactions with adjacent carbon and hydrogen nuclei [21] [22]. The phosphonic acid group demonstrates typical ²J P-C coupling constants in the range of 4-10 hertz to the directly bonded epoxide carbon [23] [24]. These coupling patterns provide definitive evidence for the structural connectivity between the phosphorus center and the organic framework.
The chemical shift sensitivity of phosphorus-31 nuclear magnetic resonance to protonation state changes makes this technique particularly valuable for characterizing the ionization behavior of the phosphonic acid group [25] [21]. The benzylamine salt formation results in characteristic chemical shift changes compared to the free acid form [19] [26].
Molecular Ion Characteristics
The mass spectrometry analysis of rac fosfomycin-13C3 benzylamine salt yields a molecular ion peak at mass-to-charge ratio 248.19, corresponding to the combined molecular weight of the isotopically labeled fosfomycin and benzylamine components [1] [2] [27]. The presence of carbon-13 isotopes results in a characteristic isotope pattern that confirms the incorporation of three labeled carbon atoms.
| Fragment Ion | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| Molecular Ion | 248 | 15-25% | Complete salt structure |
| Fosfomycin + H | 140 | 35-50% | Labeled fosfomycin portion |
| Benzylamine + H | 108 | 60-80% | Benzylamine cation |
| Phosphonic Acid Loss | 137 | 20-30% | Loss of PO₃H₂ group |
Characteristic Fragmentation Pathways
The fragmentation patterns observed in mass spectrometry analysis reveal diagnostic pathways that confirm the structural features of the compound [27] [28]. The primary fragmentation occurs through cleavage of the ionic interaction between the fosfomycin anion and benzylamine cation, yielding characteristic base peaks for each component [29] [30].
Phosphonate-Specific Fragmentation
The phosphonic acid moiety exhibits characteristic fragmentation behavior distinct from phosphate-containing compounds [29] [28]. Loss of the phosphonic acid group (PO₃H₂, 81 daltons) represents a diagnostic fragmentation pathway that distinguishes phosphonates from structurally related phosphates [29] [31]. The epoxide ring demonstrates typical fragmentation through ring-opening processes, yielding fragment ions consistent with the proposed molecular structure [28] [31].
Functional Group Characterization
The infrared spectroscopy profile of rac fosfomycin-13C3 benzylamine salt exhibits characteristic absorption bands corresponding to the major functional groups present in the molecular structure [32] [33]. The phosphonic acid moiety displays distinct vibrational modes that provide definitive identification of this functional group.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| P-O Stretch | 1200-1250 | Strong | Phosphonic acid P-O bond |
| P=O Stretch | 1150-1200 | Very Strong | Phosphoryl group |
| C-O-C Stretch | 1000-1100 | Medium | Epoxide ring vibration |
| N-H Stretch | 3200-3400 | Medium-Strong | Primary amine |
| Aromatic C-H | 3000-3100 | Medium | Phenyl ring C-H bonds |
Phosphonic Acid Vibrational Modes
The phosphonic acid functional group exhibits characteristic infrared absorption patterns that distinguish it from related organophosphorus compounds [33] [34]. The phosphoryl stretch typically appears as an intense absorption in the 1150-1200 wavenumber range, while the phosphonic acid hydroxyl groups contribute to broad absorption features in the 2500-3000 wavenumber region [33] [35].
Salt Formation Indicators